molecular formula C14H11NO B582070 5-Methoxy-2-phenylbenzonitrile CAS No. 934691-48-2

5-Methoxy-2-phenylbenzonitrile

Cat. No.: B582070
CAS No.: 934691-48-2
M. Wt: 209.248
InChI Key: XCABJPHZVKTLOY-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenylbenzonitrile: is an organic compound with the molecular formula C14H11NO. It is a derivative of benzonitrile, where a methoxy group is attached to the fifth position and a phenyl group is attached to the second position of the benzene ring. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-phenylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-bromobenzonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-phenylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.

Major Products:

    Oxidation: 5-Methoxy-2-phenylbenzoic acid.

    Reduction: 5-Methoxy-2-phenylbenzylamine.

    Substitution: 5-Methoxy-2-phenyl-4-nitrobenzonitrile (nitration product).

Scientific Research Applications

Chemistry: 5-Methoxy-2-phenylbenzonitrile is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of nitrile-containing molecules with biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: Although not a drug itself, this compound is used in medicinal chemistry to develop new therapeutic agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenylbenzonitrile depends on its specific application. In chemical reactions, the methoxy and nitrile groups influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. In biological systems, the nitrile group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

    4-Methoxybenzonitrile: Lacks the phenyl group, making it less complex and potentially less reactive in certain reactions.

    2-Phenylbenzonitrile: Lacks the methoxy group, which affects its solubility and reactivity.

    5-Methoxybenzonitrile: Similar structure but without the phenyl group, leading to different chemical and physical properties.

Uniqueness: 5-Methoxy-2-phenylbenzonitrile is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties. The methoxy group increases the electron density on the aromatic ring, enhancing its reactivity in electrophilic substitution reactions. The phenyl group adds steric bulk and influences the compound’s solubility and interaction with other molecules.

Properties

IUPAC Name

5-methoxy-2-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCABJPHZVKTLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743109
Record name 4-Methoxy[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934691-48-2
Record name 4-Methoxy[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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